1,6-Dehydro Tramadol Hydrochloride
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Overview
Description
1,6-Dehydro Tramadol Hydrochloride is a synthetic opioid analgesic compound. It is structurally related to tramadol, a well-known pain medication. This compound is characterized by its chemical formula C16H23NO.HCl and is used primarily for its analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dehydro Tramadol Hydrochloride involves several steps. One common method includes the reaction of a mixture of (RR,SS)-2-dimethylaminomethyl-1-(3-methoxyphenyl) cyclohexanol with hydrochloric acid in the presence of a catalytic amount of water . This process can be carried out without the use of carcinogenic solvents, making it safer and more efficient .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
1,6-Dehydro Tramadol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1,6-Dehydro Tramadol Hydrochloride has several scientific research applications:
Mechanism of Action
1,6-Dehydro Tramadol Hydrochloride exerts its effects primarily through its action on the central nervous system. It acts as an agonist at the μ-opioid receptors and inhibits the reuptake of serotonin and norepinephrine . This dual mechanism enhances its analgesic properties and makes it effective in managing moderate to severe pain .
Comparison with Similar Compounds
Similar Compounds
Tramadol Hydrochloride: A widely used opioid analgesic with a similar structure but different pharmacokinetic properties.
O-Desmethyl Tramadol: A metabolite of tramadol with higher potency at the μ-opioid receptors.
Codeine: Another opioid analgesic with a different chemical structure but similar analgesic effects.
Uniqueness
1,6-Dehydro Tramadol Hydrochloride is unique due to its specific chemical structure, which allows for a different interaction with opioid receptors compared to other similar compounds. This uniqueness contributes to its distinct pharmacological profile and potential therapeutic benefits .
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3;/h6,8-11,14H,4-5,7,12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGAWYKBWMJNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCC=C1C2=CC(=CC=C2)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66170-31-8 |
Source
|
Record name | 1,6-Dehydro tramadol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(3-Methoxy-phenyl)-cyclohex-2-enylmethyl]-dimethyl-amine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-DEHYDRO TRAMADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GAQ4395V5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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